molecular formula C34H33Cl4N2O6PS B12778283 Chlorpyrifos-fenvalerate mixt. CAS No. 65272-44-8

Chlorpyrifos-fenvalerate mixt.

Cat. No.: B12778283
CAS No.: 65272-44-8
M. Wt: 770.5 g/mol
InChI Key: FKXKRUWSHHMRDQ-UHFFFAOYSA-N
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Description

Molecular Composition

Chlorpyrifos (C$$9$$H$${11}$$Cl$$3$$NO$$3$$PS) is synthesized via the reaction of 3,5,6-trichloro-2-pyridinol (TCPy) with O,O-diethyl phosphorochloridothioate, forming a thiophosphate ester linked to a trichloropyridinol moiety. Fenvalerate (C$${25}$$H$${22}$$ClNO$$_3$$), a type II pyrethroid, features a cyclopropanecarboxylate ester bonded to a phenoxybenzyl group, granting it enhanced photostability compared to natural pyrethrins.

Physicochemical Characteristics

Chlorpyrifos exhibits low water solubility (1.4 mg/L at 25°C) and a high octanol-water partition coefficient (log K$${ow}$$ = 4.7), favoring adsorption to organic matter in soil. It degrades rapidly under alkaline conditions (hydrolysis half-life = 1.5 days at pH 9) and ultraviolet light, forming 3,5,6-trichloro-2-pyridinol (TCPy) as a primary metabolite. Fenvalerate’s lipophilic nature (log K$${ow}$$ = 6.2) and vapor pressure (1.24 × 10$$^{-5}$$ mmHg at 25°C) facilitate persistence in aquatic sediments and bioaccumulation in fatty tissues.

Properties

CAS No.

65272-44-8

Molecular Formula

C34H33Cl4N2O6PS

Molecular Weight

770.5 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate;diethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane

InChI

InChI=1S/C25H22ClNO3.C9H11Cl3NO3PS/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21;1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h3-15,17,23-24H,1-2H3;5H,3-4H2,1-2H3

InChI Key

FKXKRUWSHHMRDQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl.CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

A. Aqueous Emulsion

  • Oil Phase Preparation :
    • Dissolve chlorpyrifos (10–50%) and fenvalerate (0.5–15%) in a solvent (e.g., xylene or toluene) under mechanical agitation until homogeneous.
  • Aqueous Phase Preparation :
    • Mix emulsifiers (1–40%), stabilizers (0.1–10%), antifreeze agents (1–10%), and water (balance) until uniform.
  • Emulsification :
    • Gradually add the aqueous phase to the oil phase under high-speed stirring (1,000–20,000 RPM) for 3–60 minutes to form a milky emulsion.

B. Microemulsion

  • Component Mixing :
    • Combine chlorpyrifos (10–15%), fenvalerate (0.5–1%), and solvents (e.g., cyclohexanone, DMF) with emulsifiers (e.g., Nongru-700, alkylphenol polyoxyethylene).
  • Stabilization :
    • Add stabilizers (e.g., polyvinyl alcohol) and antifreeze agents to prevent phase separation.
  • Homogenization :
    • Use ultra-high-speed homogenization (10,000–20,000 RPM) for 5–30 minutes to achieve a transparent or semi-transparent microemulsion.

Critical Parameters for Stability

  • Solvent Compatibility : Xylene and toluene are preferred for chlorpyrifos, while fenvalerate requires acetone or cyclohexanone.
  • Emulsifier Selection : EO-PO block copolymers and alkylphenol polyoxyethylene ensure stability across a wide pH range.
  • Temperature Control : Storage at 25°C prevents crystallization of fenvalerate and degradation of chlorpyrifos.
  • pH Adjustment : Maintain pH 5–7 to avoid hydrolysis of chlorpyrifos and fenvalerate.

Research Findings on Stability and Efficacy

  • Thermal Stability : Chlorpyrifos degrades by 12–18% at 38°C over 14 days, while fenvalerate remains stable below 30°C.
  • Photodegradation : Exposure to UV light reduces chlorpyrifos efficacy by 30–50% within 48 hours; fenvalerate is more photostable.
  • Synergistic Effects : Combined formulations show enhanced efficacy against lepidopteran pests due to complementary neurotoxic mechanisms.

Chemical Reactions Analysis

Types of Reactions

Chlorpyrifos: undergoes hydrolysis, oxidation, and photodegradation. Hydrolysis occurs in the presence of water, leading to the formation of 3,5,6-trichloro-2-pyridinol and diethyl phosphorothioic acid. Oxidation can occur in the presence of strong oxidizing agents, resulting in the formation of chlorpyrifos oxon.

Fenvalerate: undergoes hydrolysis and photodegradation. Hydrolysis leads to the formation of 3-phenoxybenzoic acid and 2-(4-chlorophenyl)-3-methylbutyric acid. Photodegradation occurs under UV light, resulting in the breakdown of the fenvalerate molecule into various smaller fragments.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate

    Photodegradation: UV light exposure

Major Products Formed

    Chlorpyrifos: 3,5,6-trichloro-2-pyridinol, diethyl phosphorothioic acid, chlorpyrifos oxon

    Fenvalerate: 3-phenoxybenzoic acid, 2-(4-chlorophenyl)-3-methylbutyric acid

Scientific Research Applications

Applications in Agriculture

The chlorpyrifos-fenvalerate mixture is primarily applied in agricultural settings for the following purposes:

  • Crop Protection : This mixture is utilized to control a wide range of insect pests affecting various crops, including cotton, corn, and vegetables. It is particularly effective against lepidopteran pests such as Helicoverpa armigera and Spodoptera exigua .
  • Soil Application : The mixture can be applied to soil to manage pests that reside in the soil or emerge from it, providing a protective barrier for crops during critical growth phases .
  • Integrated Pest Management (IPM) : The use of chlorpyrifos-fenvalerate mixtures fits into IPM strategies where multiple control methods are employed to reduce pest populations sustainably .

Efficacy Studies

Several studies have evaluated the efficacy of the chlorpyrifos-fenvalerate mixture:

StudyCropPest TargetedApplication MethodEfficacy (%)
CornHelicoverpa armigeraFoliar spray90%
CottonSpodoptera exiguaSoil drenching85%
VegetablesVarious pestsAerial application88%

These studies indicate that the mixture provides high levels of pest control across different crop types and application methods.

Environmental Impact

While effective, the use of chlorpyrifos-fenvalerate mixtures raises concerns about environmental toxicity. Chlorpyrifos has been linked to neurodevelopmental issues in children and other health risks due to its persistence in the environment . Fenvalerate also poses risks to non-target organisms, particularly aquatic life due to its toxicity levels .

Case Studies

  • Florida Golf Courses : A study conducted on golf courses in Florida demonstrated that chlorpyrifos application resulted in detectable residues in soil and water, highlighting potential runoff issues that could affect local ecosystems .
  • Zebrafish Toxicity Study : Research examining the acute toxicity effects on zebrafish showed varying impacts based on mixing ratios with other pesticides like tebuconazole. The findings indicated both synergistic and antagonistic effects depending on concentrations used .

Regulatory Status

Due to health concerns associated with chlorpyrifos, regulatory agencies have been scrutinizing its use. In many regions, including parts of North America and Europe, restrictions have been placed on its application . Fenvalerate remains more widely accepted but is also subject to monitoring for resistance development among target pest populations .

Mechanism of Action

Chlorpyrifos: acts by inhibiting acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve impulse transmission and ultimately resulting in the paralysis and death of the pest .

Fenvalerate: works by disrupting the normal functioning of the sodium channels in the nerve cells of insects. This disruption leads to prolonged nerve excitation, paralysis, and death of the pest .

Comparison with Similar Compounds

Key Findings :

  • Fenvalerate exhibits superior recovery rates (100.3–102.6%) in HPLC compared to chlorpyrifos and bifenthrin .
  • Gas chromatography (GC) offers higher sensitivity for all three compounds, with detection limits as low as 0.002 mg/L .

Toxicological Profiles

Chlorpyrifos:

  • Postmortem Distribution: Metabolites like 3,5,6-trichloro-2-pyridinol (TCPy) accumulate in liver and adipose tissues .

Fenvalerate:

  • Pyrethroids generally exhibit lower mammalian toxicity but higher aquatic toxicity. Fenvalerate’s metabolites (e.g., 3-phenoxybenzoic acid) show prolonged environmental persistence .

Comparative Toxicity :

Compound Acute Oral LD50 (Rat) Aquatic Toxicity (LC50, Fish) Neurotoxicity Risk
Chlorpyrifos 96–270 mg/kg 0.001–0.01 mg/L High (AChE inhibition)
Fenvalerate 451 mg/kg 0.0001–0.001 mg/L Moderate (sodium channel effects)
Bifenthrin 54.5 mg/kg 0.00001 mg/L High (aquatic organisms)

Environmental Impact and Persistence

  • The European Food Safety Authority (EFSA) highlights risks to aquatic ecosystems, leading to regulatory restrictions in the EU .
  • Fenvalerate : Less persistent (half-life: 10–30 days) but highly toxic to fish and bees .

Q & A

Q. How can researchers determine optimal concentrations of Chlorpyrifos-fenvalerate mixtures for in vitro toxicity studies?

  • Methodological Answer : Conduct dose-response experiments using serial dilutions of the mixture. Apply probit analysis or log-logistic models to calculate LC50/EC50 values. Validate via cell viability assays (e.g., MTT or LDH release) and compare with individual component toxicity to identify synergistic/additive effects. Include negative controls (solvent-only) and positive controls (e.g., hydrogen peroxide for oxidative stress). Reference OECD Guidelines 223 or 236 for standardized protocols .

Q. What safety protocols are critical when handling Chlorpyrifos-fenvalerate mixtures in laboratory settings?

  • Methodological Answer : Use fume hoods with ≥10 air changes/hour and wear nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles. Implement emergency measures:
  • Inhalation : Move to fresh air; administer oxygen if needed .
  • Dermal exposure : Wash with soap and water; avoid organic solvents that enhance absorption .
    Store mixtures in sealed containers at 4°C, segregated from oxidizers. Document safety practices per OSHA HCS standards .

Q. Which analytical techniques are recommended for quantifying Chlorpyrifos and fenvalerate residues in environmental samples?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for high sensitivity. For aqueous samples, employ solid-phase extraction (SPE) using C18 cartridges. Validate methods via spike-recovery tests (70–120% acceptable range) and include internal standards (e.g., deuterated analogs). Cross-check with HPLC-UV for fenvalerate’s pyrethroid structure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported neurotoxic effects of Chlorpyrifos-fenvalerate mixtures across studies?

  • Methodological Answer : Perform meta-analyses weighted by study quality (e.g., sample size, exposure duration). Critically assess confounding factors:
  • Model organisms : Compare results across species (e.g., zebrafish vs. rodents) .
  • Dose metrics : Normalize by pharmacokinetic parameters (e.g., AUC, Cmax) .
    Replicate conflicting studies under controlled conditions, prioritizing OECD-compliant designs .

Q. What advanced statistical models are suitable for assessing synergistic interactions in Chlorpyrifos-fenvalerate mixtures?

  • Methodological Answer : Apply isobolographic analysis to differentiate synergy (combined effect > additive) from antagonism. For mechanistic insights, use Physiologically Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) models to simulate tissue-specific uptake and acetylcholinesterase inhibition. Calibrate models with in vivo data (e.g., cholinesterase activity in plasma/brain) .

Q. How should longitudinal studies evaluating developmental delays from prenatal exposure to Chlorpyrifos-fenvalerate mixtures be designed?

  • Methodological Answer : Adopt a prospective cohort design with nested case-control subgroups. Key steps:
  • Biomonitoring : Measure urinary TCPy (Chlorpyrifos metabolite) and fenvalerate biomarkers in maternal serum .
  • Outcome assessment : Use Bayley Scales of Infant Development at 12/24 months, adjusting for covariates (e.g., socioeconomic status, co-exposures) .
  • Statistical analysis : Apply mixed-effects models to account for repeated measures and loss to follow-up.

Data Contradiction & Mechanistic Analysis

Q. How can researchers address variability in oxidative stress responses to Chlorpyrifos-fenvalerate mixtures across cell lines?

  • Methodological Answer : Standardize assays using primary cells (e.g., human neuroblastoma SH-SY5Y) rather than immortalized lines. Quantify ROS via fluorescent probes (DCFH-DA) and validate with enzymatic markers (SOD, catalase). Conduct RNA-seq to identify differential expression of Nrf2/Keap1 pathway genes, controlling for cell cycle synchronization .

Q. What experimental approaches elucidate the mechanistic basis of mixture-specific toxicity compared to individual components?

  • Methodological Answer : Use transcriptomic profiling (RNA-seq) and metabolomics (LC-HRMS) to identify unique pathways activated by the mixture (e.g., enhanced mitochondrial dysfunction). Compare with individual components via pathway enrichment analysis (KEGG/GO). Validate using CRISPR knockouts of key genes (e.g., CYP450 isoforms) .

Regulatory & Reproducibility Considerations

Q. How should researchers align experimental designs with regulatory frameworks for Chlorpyrifos-fenvalerate risk assessment?

  • Methodological Answer : Incorporate Tiered testing strategies :
  • Tier 1 : Acute toxicity (OECD 423) and genotoxicity (Ames test) .
  • Tier 2 : Chronic exposure studies (EPA 870.4200) with NOAEL/LOAEL determination .
  • Tier 3 : Ecological risk assessments using species sensitivity distributions (SSDs) .

Q. What strategies improve reproducibility in neurodevelopmental toxicity studies of pesticide mixtures?

  • Methodological Answer :
    Follow ARRIVE 2.0 guidelines for detailed reporting. Use open-access data repositories (e.g., Figshare) for raw datasets. Implement blinded outcome assessment and pre-register protocols (e.g., OSF Registries). Cross-validate findings using alternative models (e.g., Caenorhabditis elegans locomotion assays) .

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